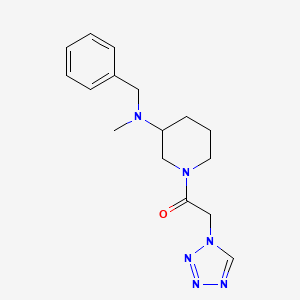
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone, also known as SIB-1553A, is a synthetic compound that acts as a selective dopamine D3 receptor agonist. It has been studied extensively for its potential use in treating addiction and related disorders.
Mechanism of Action
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone acts as a selective dopamine D3 receptor agonist. The dopamine D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in reward and motivation. Activation of the dopamine D3 receptor by 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone reduces the release of dopamine in the nucleus accumbens, which is the primary reward center in the brain. This reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone has been shown to have several biochemical and physiological effects. It reduces the release of dopamine in the nucleus accumbens, which reduces the rewarding effects of drugs of abuse. It also reduces the activity of the mesolimbic pathway, which reduces drug-seeking behavior. Additionally, 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone has been shown to reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in lab experiments is that it is a selective dopamine D3 receptor agonist, which allows for more targeted research on the role of the dopamine D3 receptor in addiction and related disorders. However, one limitation of using 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone is that it has not been extensively studied in humans, so its potential therapeutic effects and side effects in humans are not well understood.
Future Directions
There are several future directions for research on 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone. One area of research could be the potential therapeutic effects of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in humans. Another area of research could be the potential side effects of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in humans. Additionally, future research could focus on the potential use of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in combination with other drugs for treating addiction and related disorders. Finally, future research could focus on the potential use of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in treating other psychiatric disorders, such as anxiety and depression.
Synthesis Methods
The synthesis of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone involves several steps. The first step is the reaction of 1-naphthylmethylamine with 4-isopropylbenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2-pyrrolidinone in the presence of acetic acid to form 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone.
Scientific Research Applications
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone has been extensively studied for its potential use in treating addiction and related disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine addiction. It has also been shown to reduce alcohol consumption in rats.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(2)19-16-10-18(21)20(12-16)11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,19H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAMOKSZYCXMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5977444.png)


![7-(4-fluorobenzyl)-2-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977467.png)

![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5977472.png)
![ethyl (3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5977476.png)
![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)
![methyl 5-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-5-oxopentanoate](/img/structure/B5977483.png)
![N-(sec-butyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5977500.png)
![7-(3-methylbenzyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977508.png)
![1-(1-piperidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclohexanecarboxamide](/img/structure/B5977510.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5977518.png)
![5-[(dimethylamino)methyl]-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5977538.png)